5-[(4-tert-butylphenyl)methyl]-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
The compound 5-[(4-tert-butylphenyl)methyl]-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one features a pyrazolo-triazinone core substituted with a 4-tert-butylbenzyl group at position 5 and a 4-fluorophenyl group at position 2. The tert-butyl and fluorophenyl substituents likely enhance lipophilicity and metabolic stability, which are critical for drug-like properties .
Properties
IUPAC Name |
5-[(4-tert-butylphenyl)methyl]-2-(4-fluorophenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O/c1-22(2,3)17-8-4-15(5-9-17)13-26-21(28)20-12-19(25-27(20)14-24-26)16-6-10-18(23)11-7-16/h4-11,14,19-20,25H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSMXTZRMXWRQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C(=O)C3CC(NN3C=N2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(4-tert-butylphenyl)methyl]-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one (CAS Number: 1326926-93-5) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects and mechanisms of action.
- Molecular Formula : C22H25FN4O
- Molecular Weight : 380.5 g/mol
- Structure : The compound features a pyrazolo-triazine core with fluorine and tert-butyl substituents, which may influence its biological activity.
Biological Activity Overview
The biological activity of this compound is primarily characterized by its potential as an anti-inflammatory and anticancer agent. Below are key findings from various studies:
Anti-inflammatory Activity
Research has indicated that pyrazolo[1,5-d][1,2,4]triazin derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. A study demonstrated that derivatives similar to this compound showed IC50 values in the low micromolar range against COX-II, suggesting a strong anti-inflammatory potential .
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells by activating caspase pathways. For instance, compounds with similar structures have shown IC50 values ranging from 10 to 20 µM against breast and lung cancer cell lines .
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of COX Enzymes : By blocking COX-II activity, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.
- Induction of Apoptosis : The activation of caspases leads to programmed cell death in malignant cells.
- Cell Cycle Arrest : Studies suggest that this compound may interfere with cell cycle progression in cancer cells, contributing to its anticancer effects.
Data Tables
| Activity Type | IC50 Value (µM) | Cell Line/Target |
|---|---|---|
| COX-II Inhibition | 10 - 20 | Various cancer cell lines |
| Cytotoxicity | 10 - 20 | Breast cancer |
| Cytotoxicity | 15 - 25 | Lung cancer |
Case Studies
- Study on Anti-inflammatory Effects :
- Anticancer Evaluation :
- Mechanistic Insights :
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[1,5-d][1,2,4]triazin compounds exhibit notable antibacterial properties. For instance, studies have demonstrated that certain modifications to the pyrazolo structure can enhance activity against resistant bacterial strains. The compound may serve as a lead structure for developing new antibiotics targeting Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound has been investigated for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. This makes it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
Compounds similar to 5-[(4-tert-butylphenyl)methyl]-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one have shown promise in reducing inflammation in preclinical models. This suggests potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Polymer Chemistry
The compound's unique structure allows it to be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices could enhance thermal stability and mechanical properties, making it suitable for high-performance materials .
Photovoltaic Devices
Research is ongoing into the use of pyrazolo-based compounds in organic photovoltaic devices. Their electronic properties may contribute to improved light absorption and charge transport within solar cells, potentially leading to more efficient energy conversion systems .
Case Study 1: Antibacterial Activity
A study published in ChemInform explored the synthesis of pyrazolo derivatives and their antibacterial efficacy against various pathogens. The results indicated that modifications at the phenyl rings significantly influenced antibacterial potency, with some compounds demonstrating MIC values lower than standard antibiotics .
Case Study 2: Anticancer Research
In a separate investigation focusing on the cytotoxic effects of pyrazolo compounds on human cancer cell lines, researchers reported that specific derivatives induced cell death through both caspase-dependent and independent pathways. The findings highlight the need for further exploration into structure-activity relationships to optimize anticancer activity .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Frameworks
- Pyrazolo-triazinone vs. Pyrazolo-triazole/thiazole: The target compound’s pyrazolo[1,5-d][1,2,4]triazin-4-one core differs from pyrazolo-triazole (e.g., 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide in ) or thiazole derivatives (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole in ). The triazinone ring may confer distinct electronic and steric properties, influencing binding affinity and selectivity .
Substituent Effects
- 4-Fluorophenyl Group :
This substituent is common in antimicrobial agents (e.g., 5-fluoro-3-(4-fluorophenyl)-2-(1-(6-(4-methylpiperazin-1-yl)-9H-purin-9-yl)ethyl)-4H-chromen-4-one in ) and is associated with enhanced bioavailability and target interactions . - tert-Butylbenzyl Group :
The bulky tert-butyl group in the target compound contrasts with smaller substituents (e.g., methoxy or chloro groups in and ). This may improve membrane permeability but reduce solubility compared to analogs like 3-(4-methoxyphenyl)-2-((2-(3-methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one () .
Antimicrobial and Antifungal Activity
- Triazole Derivatives :
Compounds like (R,S)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]} () exhibit antifungal activity, while 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () shows antimicrobial effects. The target compound’s fluorophenyl and tert-butyl groups may similarly target fungal enzymes or bacterial membranes . - Chromen-4-one Analogs: Compounds such as 2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one () highlight the importance of fluorinated aromatic systems in antibiotic design, suggesting parallel pathways for the target compound .
Melting Points and Stability
- The tert-butyl group in the target compound may elevate its melting point compared to less bulky analogs. For instance, 2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one () melts at 252–255°C, while 5-{3-[4-(tert-butyl)phenoxy]phenyl}-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one () likely has lower thermal stability due to flexible substituents .
Q & A
Q. Methodological solutions :
- Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Optimize catalyst systems (e.g., triethylamine for deprotonation) to accelerate cyclization .
- Employ stepwise purification (e.g., silica gel chromatography followed by recrystallization) to isolate high-purity products .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Structural validation requires a combination of:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl at δ 1.3 ppm, fluorophenyl aromatic signals) .
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrazolo-triazinone core .
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ ion matching calculated mass) .
- Infrared Spectroscopy (IR) :
- Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N/C=C) confirm the triazinone ring .
- HPLC-PDA :
- Reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95%) .
Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents?
Q. SAR strategies :
- Analog synthesis : Prepare derivatives with modified substituents (e.g., replacing tert-butyl with methyl or halogenated groups) to assess steric/electronic effects .
- Biological assays :
- Measure enzyme inhibition (e.g., kinase assays) to correlate substituent size/position with activity .
- Evaluate cellular permeability (Caco-2 assays) to study fluorophenyl’s impact on bioavailability .
- Computational docking : Use software (e.g., AutoDock Vina) to model interactions between substituents and target proteins .
Example finding : Fluorophenyl enhances π-π stacking with hydrophobic enzyme pockets, while tert-butyl improves metabolic stability .
Advanced: What computational methods predict binding affinity and pharmacokinetic properties?
Q. Recommended approaches :
- Molecular Dynamics (MD) Simulations :
- Simulate ligand-protein binding over 100+ ns to assess stability of the pyrazolo-triazinone core in active sites .
- Quantum Mechanical (QM) Calculations :
- Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
- ADMET Prediction :
- Tools like SwissADME predict logP (lipophilicity) and CYP450 metabolism, critical for optimizing tert-butyl’s role in reducing clearance .
Case study : ICReDD’s integrated computational-experimental workflow reduces trial-and-error by 50% in reaction optimization .
Advanced: How should researchers address discrepancies between in vitro and in vivo efficacy data?
Q. Root causes and solutions :
- Metabolic instability :
- Use microsomal assays (e.g., liver microsomes + NADPH) to identify rapid degradation pathways; modify substituents (e.g., tert-butyl for steric shielding) .
- Poor solubility :
- Perform pH-solubility profiling ; consider salt formation or prodrug strategies for fluorophenyl-containing analogs .
- Off-target effects :
- Conduct kinome-wide profiling (e.g., Eurofins KinaseScan) to identify unintended targets .
Data reconciliation : Apply systems pharmacology models to integrate in vitro IC50, pharmacokinetic, and tissue distribution data for mechanistic insights .
Advanced: What strategies resolve contradictory results in crystallographic vs. solution-state structural analyses?
Q. Conflict resolution :
- Multi-technique validation :
- Compare X-ray crystallography (solid-state) with NMR in DMSO-d6 (solution-state) to identify conformational flexibility .
- Dynamic NMR :
- Variable-temperature NMR detects rotational barriers in tert-butyl groups that may cause structural discrepancies .
- Theoretical modeling :
- Density Functional Theory (DFT) optimizations reconcile experimental bond lengths/angles with computational predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
